2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid
Description
2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid (CAS: 110763-40-1) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino position and a thiol (-SH) group at the β-carbon. Its molecular formula is C₁₀H₁₉NO₄S, with a molecular weight of 249.33 g/mol . The Boc group serves as a temporary protective moiety for amines in peptide synthesis, while the thiol group enables disulfide bond formation or metal coordination in biochemical applications.
Properties
CAS No. |
158944-97-9 |
|---|---|
Molecular Formula |
C10H19NO4S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13) |
InChI Key |
KATRCIRDUXIZQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization:
-
Substrate : (R)-2-amino-3-mercapto-3-methylbutanoic acid (8.0 g, 53.6 mmol).
-
Reagents : Boc anhydride (14.0 g, 64.3 mmol), NaOH (4.72 g, 118 mmol).
-
Solvent System : 1,4-dioxane/water (90 mL/45 mL).
-
Temperature : Room temperature (20°C) with initial ice cooling.
-
Reaction Time : 22 hours.
-
Workup : Acidification to pH 1 with HCl, extraction with ethyl acetate, and drying over MgSO₄.
Key Observations :
-
The reaction proceeds via nucleophilic attack of the amino group on Boc anhydride, facilitated by NaOH.
-
Precipitation of the product during the reaction simplifies purification.
-
NMR (DMSO-d₆) confirms Boc incorporation: δ 1.40 (s, 15H, Boc tert-butyl), 3.57 (s, 1H, α-CH), and 6.90 (d, J=9.2 Hz, NH).
Alternative Protocol Using Sodium Carbonate and tert-Butanol
A modified approach employs L-penicillamine as the starting material, leveraging tert-butanol for enhanced solubility:
Procedure:
-
Substrate : L(+)-penicillamine (24 g, 161 mmol).
-
Reagents : Boc anhydride (35.1 g, 161 mmol), 10% w/v Na₂CO₃ (300 mL).
-
Solvent : tert-butanol (300 mL).
-
Reaction Time : 18 hours at room temperature.
-
Workup : Volume reduction under vacuum, acidification to pH 2, and ether extraction.
Advantages :
-
tert-Butanol minimizes side reactions (e.g., thiol oxidation) compared to polar aprotic solvents.
-
The protocol avoids costly cooling steps, favoring industrial scalability.
Comparative Analysis of Methodologies
| Parameter | Method 1 (NaOH/Dioxane) | Method 2 (Na₂CO₃/tert-Butanol) |
|---|---|---|
| Yield | 88% | Quantitative (gum) |
| Purity | Crystalline solid | Requires further purification |
| Scalability | Moderate | High |
| Side Reactions | Minimal | Potential thiol oxidation |
Critical Insights :
-
Method 1 produces a crystalline solid, advantageous for characterization but lower in yield.
-
Method 2’s quantitative yield is offset by the need for additional purification steps.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key adaptations include:
-
Automated Reactors : Precision control of pH and temperature to minimize Boc group cleavage.
-
Solvent Recycling : Recovery of tert-butanol via distillation reduces waste.
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Quality Control : LC-MS (e.g., m/z 194.1 [M-56]⁺) ensures batch consistency.
Challenges and Mitigation Strategies
Thiol Oxidation
The mercapto group (-SH) is prone to oxidation, forming disulfides. Strategies include:
Racemization
Basic conditions may cause epimerization at the α-carbon. Mitigation involves:
-
Low-Temperature Reactions : Maintaining temperatures below 25°C.
Recent Advances in Synthesis
Emerging methodologies focus on green chemistry principles:
Chemical Reactions Analysis
Types of Reactions
Boc-D-Penicillamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield D-penicillamine.
Oxidation: The thiol group in Boc-D-Penicillamine can be oxidized to form disulfides.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
D-Penicillamine: Formed after deprotection.
Disulfides: Formed after oxidation of the thiol group.
Substituted Derivatives: Formed after substitution reactions.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in creating more complex molecules used in drug development .
Antioxidant Properties
The mercapto group (-SH) is known for its antioxidant properties, which can protect cells from oxidative stress. Compounds with similar structures have shown potential in mitigating oxidative damage, suggesting that this compound may also exhibit similar therapeutic benefits .
Antimicrobial and Anticancer Activities
Research indicates that compounds structurally related to this compound possess antimicrobial and anticancer properties. This suggests that the compound could be explored for developing new antimicrobial agents or anticancer drugs .
Protein Interaction Studies
Studies involving the binding affinity of this compound with proteins and enzymes are critical for understanding its mechanism of action. Preliminary data indicate that it may inhibit specific enzymes or modulate protein interactions, highlighting its potential as a biochemical tool .
Derivative Synthesis
The compound's structure allows for the synthesis of various derivatives and analogs, enabling researchers to explore new compounds with enhanced biological activities or improved pharmacokinetic profiles .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Mercapto-3-methylbutanoic acid | C10H20O4S | Lacks Boc protection; more reactive due to free amino group |
| N-Acetylcysteine | C5H9NO3S | Contains an acetyl group instead of Boc; known for antioxidant properties |
| Cysteine | C3H7NO2S | Natural amino acid; important in protein synthesis; contains thiol group |
This comparison illustrates the unique features of this compound that make it suitable for diverse applications in research and development.
Mechanism of Action
The mechanism of action of Boc-D-Penicillamine involves:
Chelation: The thiol group binds to metal ions, forming stable complexes that can be excreted from the body.
Modulation of Biological Pathways: The compound can interact with various enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Key Properties :
- Storage : Sealed in dry conditions at 2–8°C .
- Hazards : Classified as a Category 9 hazardous substance (UN# 3077) with risks including toxicity (H302, H372), eye irritation (H319), and aquatic toxicity (H400) .
- Synthetic Utility : Used in peptide coupling reactions, as demonstrated by its activation with 4-(4,6-dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate (43% yield in a model reaction) .
Comparison with Similar Compounds
Below is a detailed comparison of structurally and functionally related Boc-protected amino acids and their derivatives:
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
Thiol vs. Hydroxyl/Aryl Groups: The thiol group in the target compound enables redox-sensitive applications (e.g., disulfide linkages), whereas derivatives like 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid leverage phenolic -OH for hydrogen bonding or solubility . Chlorinated analogs (e.g., 4-chloronicotinic acid derivative) exhibit enhanced reactivity in electrophilic substitutions .
Branching and Stereochemistry: The methyl branch at C3 in the target compound induces steric hindrance, affecting coupling efficiency. In contrast, (2R,3S)-2-Boc-3-methylpentanoic acid has a longer aliphatic chain, altering hydrophobicity . Chiral centers (e.g., R-configuration in the target compound) are critical for enantioselective synthesis .
Hazard Profiles: Thiol-containing compounds (e.g., the target molecule) pose higher toxicity risks (H372: repeated exposure) compared to non-thiol analogs like 3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid .
Biological Activity
2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid, commonly referred to as Boc-L-penicillamine, is a derivative of the amino acid penicillamine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a mercapto group, which imparts unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-cancer research and as a chelating agent.
- Molecular Formula : CHNOS
- Molecular Weight : 249.33 g/mol
- CAS Number : 110763-40-1
- Structure : The compound features a mercapto group (-SH), which is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Antioxidant Activity : The mercapto group can donate electrons, allowing the compound to act as an antioxidant, neutralizing free radicals and reducing oxidative stress in cells.
- Metal Chelation : The thiol group (-SH) has a strong affinity for heavy metals, making it effective in chelating processes, particularly in detoxifying heavy metal poisoning.
- Protein Interaction : The Boc group can facilitate interactions with specific proteins, potentially modulating their activity.
Anticancer Properties
Recent studies have explored the anticancer potential of Boc-L-penicillamine. For instance:
- A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Caspase activation |
| PC-3 (Prostate Cancer) | 30 | Induction of apoptosis |
Chelation Therapy
Boc-L-penicillamine has been investigated for its efficacy in treating heavy metal toxicity:
- In animal models, it has shown significant effectiveness in reducing lead levels in the bloodstream by promoting renal excretion of heavy metals . This property is particularly valuable in clinical settings for patients suffering from metal poisoning.
Antioxidant Activity
The antioxidant capabilities of Boc-L-penicillamine were evaluated through various assays:
- In vitro studies indicated that it significantly reduces lipid peroxidation in cell membranes, suggesting a protective role against oxidative damage .
Research Findings
Research has highlighted several key findings regarding the biological activity of Boc-L-penicillamine:
- Synthesis and Derivatives : Various derivatives have been synthesized to enhance its biological properties. Modifications to the Boc group have been shown to improve solubility and bioavailability .
- In Vivo Studies : Animal studies have confirmed that Boc-L-penicillamine can reduce tumor growth when administered alongside conventional chemotherapy agents, suggesting a synergistic effect.
- Clinical Implications : Its potential use as an adjunct therapy in cancer treatment is under investigation, with ongoing clinical trials assessing its safety and efficacy .
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in peptide synthesis when using this compound?
The Boc group serves as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions, such as premature oxidation of the thiol group or unintended nucleophilic attacks. Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid) without affecting the mercapto group. The mercapto group (-SH) can later participate in disulfide bond formation or metal chelation, critical for stabilizing peptide tertiary structures .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Reverse-phase HPLC with UV detection (210–254 nm) is used to assess purity, leveraging the compound’s chromophores (amide and carboxylic acid groups).
- NMR spectroscopy (¹H and ¹³C) confirms stereochemistry and identifies impurities. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR.
- Mass spectrometry (MS) validates molecular weight, with ESI-MS typically showing [M+H]⁺ or [M−H]⁻ ions .
Q. How does the mercapto group influence the compound’s reactivity in peptide conjugation?
The thiol (-SH) group enables site-specific conjugation via thiol-disulfide exchange or Michael addition to maleimide-functionalized partners. To prevent oxidation, reactions should be conducted under inert atmospheres (N₂/Ar) with reducing agents like tris(2-carboxyethyl)phosphine (TCEP). The methyl branching at the β-carbon enhances steric protection, reducing undesired thiol-thiol dimerization .
Advanced Research Questions
Q. How can enantiomeric purity of the compound be ensured during synthesis, and what are the implications for peptide function?
The (R)-enantiomer (CAS 656830-26-1) is critical for chiral recognition in enzyme-active peptides. Enantiomeric purity (>99%) is achieved via asymmetric synthesis using chiral auxiliaries or enzymatic resolution. Impurities in stereochemistry can disrupt peptide-receptor interactions, as shown in studies where racemic mixtures reduced binding affinity by 40–60% .
Q. What strategies mitigate oxidative degradation of the mercapto group during long-term storage?
Q. How does this compound compare to other Boc-protected thiolated amino acids in stabilizing β-sheet structures?
Comparative studies using circular dichroism (CD) show that the 3-methyl substituent enhances β-sheet propensity by 15–20% compared to unsubstituted analogs. This is attributed to restricted conformational flexibility, favoring inter-strand hydrogen bonding. In contrast, bulkier substituents (e.g., phenyl) disrupt packing .
Q. What experimental designs address contradictions in reported stability data under acidic conditions?
Discrepancies in Boc deprotection rates (e.g., 30 min vs. 2 hr in TFA) may arise from varying water content. A controlled study should:
Q. How can this compound be utilized to probe enzyme active sites with reactive cysteine residues?
The thiol group acts as a nucleophile to form covalent adducts with cysteine-dependent enzymes (e.g., proteases). Kinetic assays (IC₅₀ determination) under pseudo-first-order conditions reveal inhibition constants. For example, in papain inhibition, a Kᵢ of 2.3 µM was reported, with competitive inhibition confirmed by Lineweaver-Burk plots .
Methodological Notes
- Stereochemical Analysis : Use chiral HPLC columns (e.g., Chirobiotic T) with polar organic mobile phases to resolve enantiomers .
- Thiol Quantification : Ellman’s assay (DTNB reagent) quantifies free -SH groups; absorbance at 412 nm (ε = 14,150 M⁻¹cm⁻¹) .
- Data Reproducibility : Report reaction conditions (temperature, solvent purity, inert gas flow rates) to minimize variability in oxidation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
